1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
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Overview
Description
1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound known for its unique structure combining adamantane, fluorophenyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane is reacted with a suitable halogenating agent to introduce a halogen atom, forming an adamantyl halide.
Nucleophilic Substitution: The adamantyl halide is then reacted with a hydroxyalkylamine to form the adamantan-1-yloxy intermediate.
Piperazine Derivative Formation: Separately, 4-(4-fluorophenyl)piperazine is synthesized through the reaction of 4-fluoroaniline with piperazine.
Coupling Reaction: The adamantan-1-yloxy intermediate is coupled with the piperazine derivative under basic conditions to form the final product.
Purification: The product is purified through recrystallization or chromatography and converted to its dihydrochloride salt form.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperazine ring or the adamantane moiety.
Substitution: Halogen atoms on the fluorophenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety.
Industry: Potential use in the development of new materials with unique properties due to its adamantane core.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions. The compound may act as a receptor agonist or antagonist, influencing the signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(Adamantan-1-yloxy)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol
- 1-(Adamantan-1-yloxy)-3-[4-(4-bromophenyl)piperazin-1-yl]propan-2-ol
Comparison:
- Structural Differences: The primary difference lies in the halogen atom on the phenyl ring (fluorine vs. chlorine or bromine).
- Chemical Properties: The presence of different halogens affects the compound’s reactivity and interaction with biological targets.
- Biological Activity: Each compound may exhibit varying degrees of efficacy and side effects in therapeutic applications, making 1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride unique in its specific interactions and potential benefits.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33FN2O2.2ClH/c24-20-1-3-21(4-2-20)26-7-5-25(6-8-26)15-22(27)16-28-23-12-17-9-18(13-23)11-19(10-17)14-23;;/h1-4,17-19,22,27H,5-16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFSQZNWCNJWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC23CC4CC(C2)CC(C4)C3)O)C5=CC=C(C=C5)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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